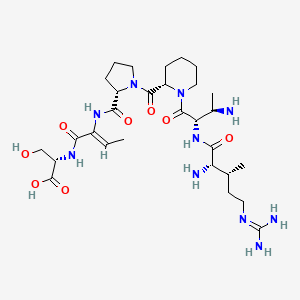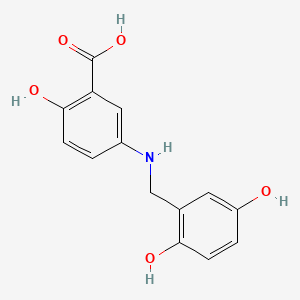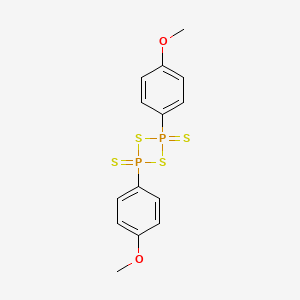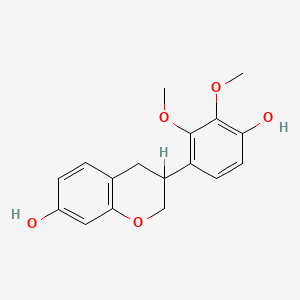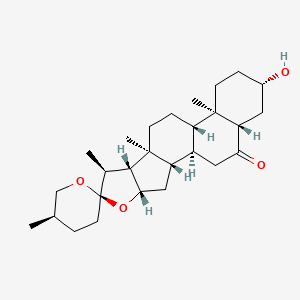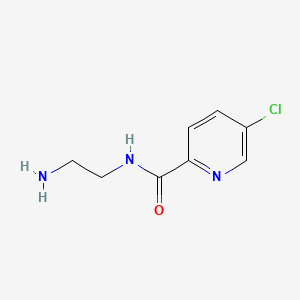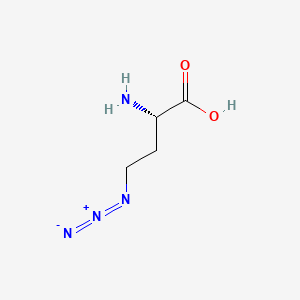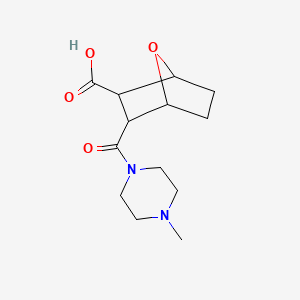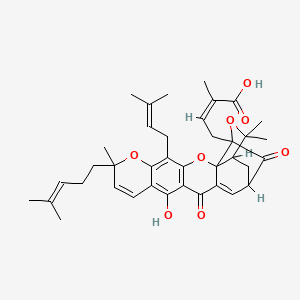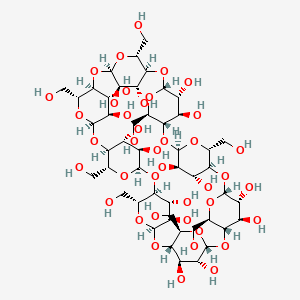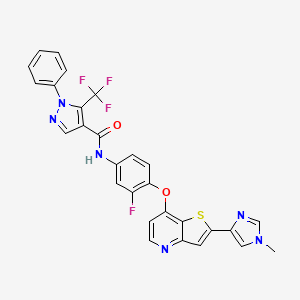
LCRF-0004
Descripción general
Descripción
LCRF-0004 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[3,2-b]pyridine moiety, and multiple fluorine atoms. These structural features contribute to its distinct chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LCRF-0004 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thieno[3,2-b]pyridine intermediate, followed by the introduction of the imidazole and pyrazole rings. The final step involves the incorporation of the fluorine atoms and the carboxamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods such as chromatography and recrystallization are used to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
LCRF-0004 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while substitution reactions may produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
LCRF-0004 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of LCRF-0004 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives, thieno[3,2-b]pyridine analogs, and fluorinated organic molecules. Examples include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorinated structure.
Fluorinated Phenylpyrazoles: Compounds with similar structural motifs and potential biological activities.
Uniqueness
LCRF-0004 stands out due to its unique combination of structural features, including the presence of multiple fluorine atoms, a pyrazole ring, and a thieno[3,2-b]pyridine moiety
Propiedades
Número CAS |
1229611-73-7 |
|---|---|
Fórmula molecular |
C28H18F4N6O2S |
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
N-[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H18F4N6O2S/c1-37-14-21(34-15-37)24-12-20-25(41-24)23(9-10-33-20)40-22-8-7-16(11-19(22)29)36-27(39)18-13-35-38(26(18)28(30,31)32)17-5-3-2-4-6-17/h2-15H,1H3,(H,36,39) |
Clave InChI |
DVRMYRDLCLUXQP-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5=C(N(N=C5)C6=CC=CC=C6)C(F)(F)F)F |
SMILES canónico |
CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5=C(N(N=C5)C6=CC=CC=C6)C(F)(F)F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LCRF-0004; LCRF 0004; LCRF0004. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione](/img/structure/B1674583.png)
